METHYL 1-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]-5-METHYL-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE
Overview
Description
METHYL 1-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]-5-METHYL-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE is a complex organic compound that features a triazine ring substituted with piperidine groups and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 1-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]-5-METHYL-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE typically involves multi-step organic reactions. One common approach is to start with the formation of the triazine ring, followed by the introduction of piperidine groups through nucleophilic substitution reactions. The triazole ring is then constructed via cyclization reactions, and the final esterification step introduces the methyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
METHYL 1-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]-5-METHYL-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the triazine or triazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alkoxides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups.
Scientific Research Applications
METHYL 1-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]-5-METHYL-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism by which METHYL 1-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]-5-METHYL-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazine and triazole rings provide a scaffold for these interactions, while the piperidine groups can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds with piperidine moieties are widely used in pharmaceuticals and agrochemicals due to their biological activity.
Triazine Derivatives: Triazine compounds are known for their applications in herbicides, dyes, and resins.
Triazole Derivatives: Triazole-containing compounds are important in medicinal chemistry for their antifungal and anticancer properties.
Uniqueness
METHYL 1-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]-5-METHYL-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE is unique due to its combination of triazine, triazole, and piperidine rings, which confer distinct chemical and biological properties. This combination allows for versatile applications across different fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 1-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]-5-methyltriazole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N8O2/c1-13-14(15(27)28-2)22-23-26(13)18-20-16(24-9-5-3-6-10-24)19-17(21-18)25-11-7-4-8-12-25/h3-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKLFUHZDVNFNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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